2-Chloro-N-[[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]acetamide
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Description
Scientific Research Applications
Chemiluminescence Applications
The synthesis and base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes demonstrate the potential of sulfur-containing compounds in creating light-emitting reactions. These compounds, upon base-induced decomposition, emit light at specific wavelengths, indicating potential applications in analytical chemistry for detecting certain chemical species through chemiluminescence (Watanabe et al., 2010).
Acid/Base Properties in Organic Solvents
Research on the NH-acidity of substituted trichlorethyl acetamides in dimethyl sulfoxide (DMSO) explores the acid/base properties of acetamide derivatives in organic solvents. This study highlights the influence of polar substituents on the acidity of acetamides, which could be relevant for chemical synthesis and analytical applications where pH-sensitive reactions are crucial (Plotnikova et al., 2019).
Fluorescent Probe for Carbonyl Compounds
The development of a new fluorescent probe for the sensitive detection of carbonyl compounds in environmental water samples showcases the utility of certain acetamide derivatives in environmental monitoring. These compounds can react with aldehydes and ketones to allow for trace measurement, indicating their potential in analytical methods for detecting pollutants (Houdier et al., 2000).
Synthesis of Biological Interest Compounds
The synthesis of novel 1,2,3,4-tetrahydrocarbazole derivatives of biological interest from 2-Cyano-N-(tetrahydrocarbazole)acetamide demonstrates the role of acetamide derivatives in medicinal chemistry. These compounds have potential applications in drug discovery and development, highlighting the importance of acetamide derivatives in synthesizing biologically active molecules (Fadda et al., 2010).
Extraction and Analytical Methods
Research into improved extraction methods for chlorophyll from algae using dimethyl sulfoxide (DMSO) and the development of an analytical procedure based on DMSO-acetone extraction sequence for pigments in algae indicate the relevance of acetamide derivatives in enhancing extraction efficiency and analytical accuracy (Shoaf & Lium, 1976; Seely et al., 1972).
Properties
IUPAC Name |
2-chloro-N-[[dimethyl(oxo)-λ6-sulfanylidene]carbamoyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN2O3S/c1-12(2,11)8-5(10)7-4(9)3-6/h3H2,1-2H3,(H,7,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALXUVFVZIXUSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC(=O)NC(=O)CCl)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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